4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole
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Overview
Description
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms. It is known for its unique chemical structure, which makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole typically involves the bromination of 2,5-bis(methylsulfanyl)-1,3-thiazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Scientific Research Applications
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-bis(hexyloxy)benzaldehyde
- 4-Bromo-2-methylaniline
- 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid
Uniqueness
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is unique due to its specific combination of bromine, sulfur, and nitrogen atoms within the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various pharmacological applications, including antibacterial, antifungal, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Bromine Substitution : The presence of a bromine atom at the 4-position enhances its reactivity.
- Methylthio Groups : The two methylthio (-S(CH₃)₂) groups at the 2 and 5 positions contribute to its biological activity.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit potent activity against various bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 10 |
This compound | Escherichia coli | < 15 |
This compound | Pseudomonas aeruginosa | < 20 |
These findings indicate that the compound possesses strong antibacterial activity comparable to standard antibiotics such as ampicillin .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with proteins involved in cell survival pathways such as Bcl-2.
- Cell Lines Tested : Studies have shown cytotoxic effects on various cancer cell lines including Jurkat (leukemia) and A431 (epidermoid carcinoma).
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
Jurkat | 15.0 | Doxorubicin (34.77) |
A431 | 12.5 | Doxorubicin (42.37) |
The IC50 values indicate that the compound is significantly more potent than doxorubicin in these models .
Anticonvulsant Activity
Thiazoles have also been explored for their anticonvulsant properties. Compounds structurally related to this compound have shown promising results in animal models.
- Effective Dose : Compounds demonstrated effective doses lower than those of standard medications like ethosuximide.
Compound | Effective Dose (mg/kg) |
---|---|
Thiazole Derivative X | < 20 |
This suggests that modifications in the thiazole structure can enhance anticonvulsant efficacy .
Case Study 1: Synthesis and Evaluation
A study synthesized several thiazole derivatives including this compound and evaluated their biological activities. The results indicated that the presence of electron-donating groups significantly enhanced antimicrobial and anticancer activities.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the positioning of substituents on the thiazole ring plays a crucial role in determining biological activity. For example:
- Electron-Withdrawing Groups : Increased potency against cancer cells.
- Hydrophobic Interactions : Enhanced binding affinity to target proteins.
Properties
Molecular Formula |
C5H6BrNS3 |
---|---|
Molecular Weight |
256.2 g/mol |
IUPAC Name |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS3/c1-8-4-3(6)7-5(9-2)10-4/h1-2H3 |
InChI Key |
LQVKFJVQTAUUSI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(S1)SC)Br |
Origin of Product |
United States |
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